

Spectroscopic Profile of Isopropenyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropenyl formate*

Cat. No.: B3327299

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isopropenyl formate** (prop-1-en-2-yl formate), a key chemical intermediate. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), experimental protocols, and a logical framework for data acquisition and analysis.

Core Spectroscopic Data

The spectroscopic data for **isopropenyl formate** is summarized below. Due to the limited availability of experimentally derived spectra in public databases, predicted values based on standard spectroscopic principles are provided for NMR data. The mass spectrometry data is based on experimental findings from the NIST Mass Spectrometry Data Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of **isopropenyl formate** is predicted to show three distinct signals corresponding to the different proton environments in the molecule.

Signal	Chemical Shift (ppm, predicted)	Multiplicity	Integration	Assignment
a	~8.0	Singlet	1H	Formyl proton (H-C=O)
b	~4.8 - 5.0	Multiplet	2H	Vinylic protons (=CH ₂)
c	~2.0	Singlet	3H	Methyl protons (- CH ₃)

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon atom in the **isopropenyl formate** molecule.

Signal	Chemical Shift (ppm, predicted)	Assignment
1	~160	Carbonyl carbon (C=O)
2	~150	Quaternary vinylic carbon (>C=)
3	~100	Methylene vinylic carbon (=CH ₂)
4	~20	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

The infrared spectrum of **isopropenyl formate** will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Frequency Range (cm ⁻¹)	Vibrational Mode	Intensity
~3100-3000	=C-H stretch	Medium
~2950-2850	C-H stretch (methyl)	Medium
~1750-1730	C=O stretch (ester)	Strong
~1650	C=C stretch (alkene)	Medium
~1200-1100	C-O stretch (ester)	Strong

Mass Spectrometry (MS)

The electron ionization mass spectrum of **isopropenyl formate** shows a characteristic fragmentation pattern. The data below is from the National Institute of Standards and Technology (NIST) database.[1]

m/z (mass-to-charge ratio)	Relative Intensity	Putative Fragment
43	Base Peak	[CH ₃ CO] ⁺
58	High	[M - CO] ⁺
29	High	[CHO] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a volatile organic compound like **isopropenyl formate**.

NMR Spectroscopy

Sample Preparation: A solution of **isopropenyl formate** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

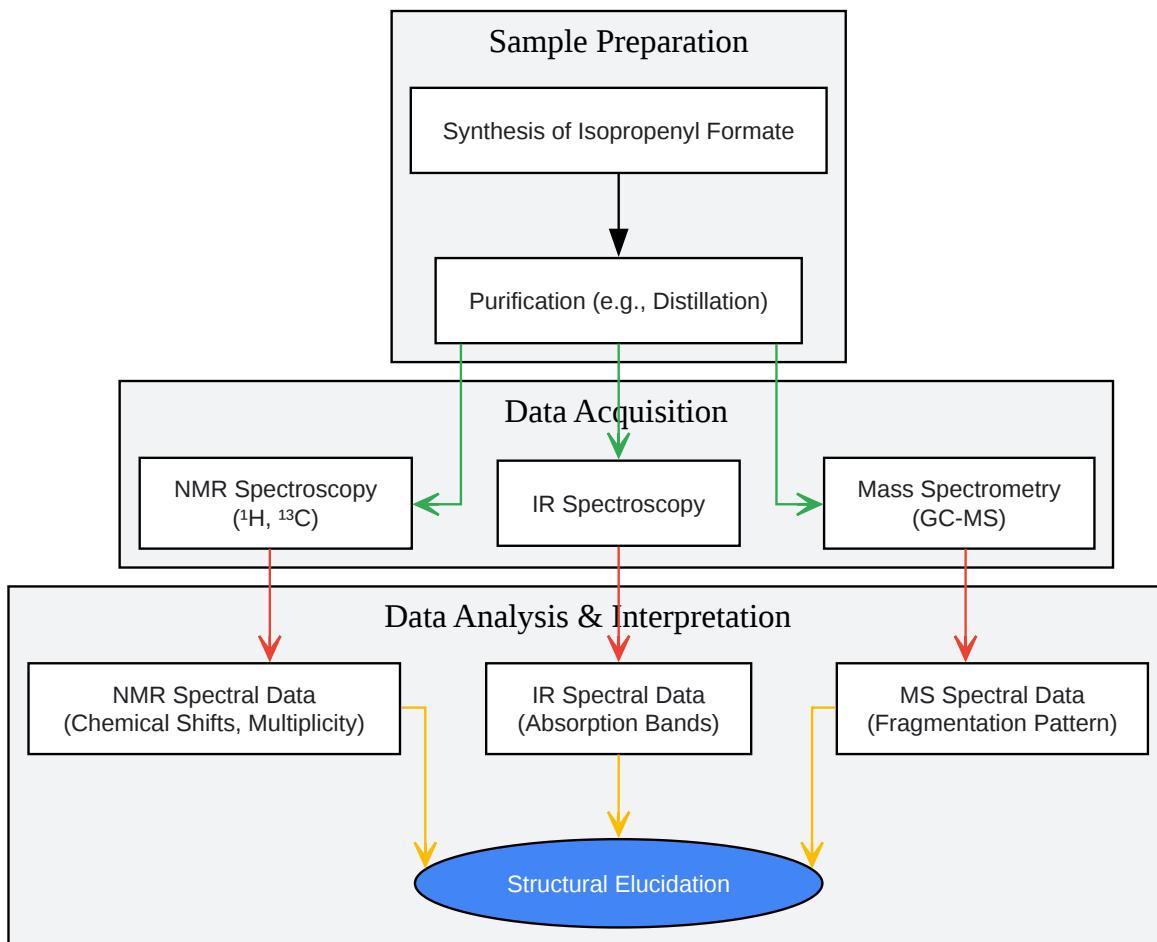
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard pulse

sequences are used. For ^{13}C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Sample Preparation: For a volatile liquid like **isopropenyl formate**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and then subtracted from the sample spectrum to obtain the final infrared spectrum of the compound.


Mass Spectrometry (MS)

Sample Introduction and Ionization: **Isopropenyl formate** is introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which separates it from any impurities. In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), where they are bombarded with a high-energy electron beam.

Mass Analysis and Detection: The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **isopropenyl formate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **isopropenyl formate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Propen-2-ol, formate [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Isopropenyl Formate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3327299#isopropenyl-formate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com